molecular formula C25H27N3O6S B257351 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide

Cat. No. B257351
M. Wt: 497.6 g/mol
InChI Key: UPEIUZMKNPENDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide, also known as BIX-01294, is a highly potent and selective inhibitor of the histone lysine methyltransferase G9a. G9a is responsible for the methylation of histone H3 at lysine 9, which is a key epigenetic mark involved in gene regulation. BIX-01294 has been shown to have potential applications in cancer therapy, neurodegenerative diseases, and epigenetic research.

Mechanism of Action

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide acts as a competitive inhibitor of the G9a histone lysine methyltransferase enzyme by binding to the substrate binding site. This prevents the methylation of histone H3 at lysine 9, leading to changes in gene expression and cellular processes.
Biochemical and Physiological Effects:
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide has been shown to induce changes in gene expression and cellular processes by inhibiting G9a-mediated methylation of histone H3 at lysine 9. This can lead to alterations in chromatin structure and gene transcription, which can ultimately affect cellular processes such as cell cycle progression, apoptosis, and differentiation.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide in lab experiments is its high potency and selectivity for G9a, which allows for specific inhibition of this enzyme without affecting other histone lysine methyltransferases. However, one limitation is its relatively short half-life, which requires frequent dosing in cell culture and animal experiments.

Future Directions

There are several future directions for research involving 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide. One area of interest is the development of more potent and selective inhibitors of G9a for use in cancer therapy and epigenetic research. Another direction is the investigation of the role of G9a in other biological processes, such as stem cell differentiation and immune system function. Additionally, the potential use of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide in combination with other epigenetic drugs for the treatment of various diseases is an area of ongoing research.

Synthesis Methods

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with various reagents to form the isoxazole ring and the subsequent coupling with N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}amine to form the final product.

Scientific Research Applications

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide has been widely used in scientific research to study the role of G9a in various biological processes. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide has also been shown to improve memory and cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Huntington's disease. In addition, 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide has been used to study the epigenetic regulation of gene expression in various biological systems.

properties

Product Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide

Molecular Formula

C25H27N3O6S

Molecular Weight

497.6 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C25H27N3O6S/c1-2-19-5-3-4-12-28(19)35(30,31)20-9-7-18(8-10-20)26-25(29)21-16-23(34-27-21)17-6-11-22-24(15-17)33-14-13-32-22/h6-11,15-16,19H,2-5,12-14H2,1H3,(H,26,29)

InChI Key

UPEIUZMKNPENDU-UHFFFAOYSA-N

SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.